2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound classified as an indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This compound features an indole core with an acetyl group at the third position and a dimethoxyphenyl acetamide moiety attached to the nitrogen atom of the indole ring. The structural complexity of this compound makes it an interesting subject for research in both chemistry and biology .
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves several key steps:
The reaction conditions for these steps generally require careful temperature control and monitoring through techniques such as thin-layer chromatography. The purification of intermediates and final products is often achieved using column chromatography .
The molecular formula of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is C18H20N2O3. The structure includes:
The compound's molecular weight is approximately 312.36 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide can participate in various chemical reactions:
These reactions typically require specific reagents and conditions:
Some notable physical properties include:
Key chemical properties include:
Further characterization can be performed using spectroscopic methods such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) to determine functional groups and electronic transitions .
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has several scientific applications:
This compound exemplifies the importance of indole derivatives in drug discovery and development, highlighting their versatility and potential in addressing medical challenges.
The indole-3-acetyl motif serves as a critical structural determinant in medicinal chemistry due to its dual functionality: the indole nucleus provides a planar hydrophobic platform for van der Waals interactions and π-stacking with biological targets, while the C3 acetyl group introduces a hydrogen-bond acceptor site and modulates electron distribution across the heterocyclic system. In 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide, the 3-acetyl substitution significantly enhances molecular recognition capabilities compared to unsubstituted indoles. Spectroscopic and crystallographic analyses of analogous compounds reveal that the carbonyl oxygen of the acetyl group forms stable hydrogen bonds with amino acid residues in enzymatic binding pockets, particularly those containing serine, threonine, or tyrosine. Additionally, the acetyl group’s electron-withdrawing character reduces indole nucleophilicity at C3 while increasing electrophilicity at C2, directing regioselective reactions during synthetic elaboration [3].
The molecular architecture of the compound features strategic positioning of the acetyl group adjacent to the nitrogen atom, creating a conjugated system that extends electron delocalization across the indole-acetyl interface. This electronic configuration is evidenced by bathochromic shifts in UV-Vis spectra (λ_max ≈ 290-310 nm) observed in related structures. X-ray diffraction studies of similar indole-3-acetamides demonstrate that the acetyl carbonyl and indole nitrogen adopt a near-coplanar arrangement, facilitating optimal orbital overlap. This spatial orientation enhances dipole moment magnitude (calculated μ ≈ 4.2-4.8 D) and promotes stronger electrostatic interactions with target proteins compared to non-acetylated analogs [4].
Table 1: Structural and Electronic Characteristics of Key Indole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Unique Structural Features |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₀N₂O₄ | 352.4 | 3-acetylindole, dimethoxyphenylacetamide | N-linked acetamide spacer, conjugated acetylindole system |
| N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetamide | Not specified | Not specified | Dihydroindole, acetyl | Saturated 2,3-bond limiting conjugation |
| 6-methyl-4-[1-(2-substituted phenylamino-acetyl)-1H-indol-3-yl]-2-one | Not specified | Not specified | Modified indole, ketone | Variable C3 substituents altering electronic profile |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | Not specified | Not specified | Indole-3-thioether, phenylacetamide | Sulfur linker enabling distinct binding geometries |
The 3,4-dimethoxyphenylacetamide unit constitutes an essential pharmacophoric element that governs target affinity and selectivity in 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide. This modification introduces three-dimensional bulk and specific electronic properties that significantly influence ligand-receptor binding dynamics. The dimethoxy substitution pattern ortho to the acetamide linkage creates a distinctive steric and electronic environment: crystallographic data indicate that the two methoxy groups adopt a near-perpendicular orientation relative to the phenyl plane, projecting oxygen lone pairs toward potential hydrogen bond donors in biological targets. Molecular docking simulations of analogous compounds demonstrate that the 3,4-dimethoxy configuration permits simultaneous hydrogen bonding through both methoxy oxygens and the acetamide carbonyl, forming a triad of interactions with kinase ATP pockets and neurotransmitter receptors [4].
Electronic effects induced by the dimethoxy substitution profoundly influence the compound’s binding behavior. Hammett analysis reveals that the 3,4-dimethoxy group exhibits substantial electron-donating character (σmeta = -0.12, σpara = -0.27), increasing electron density at the acetamide carbonyl oxygen. This electronic enrichment enhances hydrogen bond donation capacity to biological acceptors while reducing carbonyl electrophilicity, potentially increasing metabolic stability. Additionally, the dimethoxy arrangement creates a hydrophobic region ideal for interaction with lipid-rich enzyme pockets, as evidenced by calculated partition coefficients (cLogP ≈ 2.6) that balance aqueous solubility and membrane permeability. This hydrophobic domain complements the indole system’s aromatic surface, enabling simultaneous engagement of both polar and non-polar binding regions in target proteins [6].
Table 2: Electronic and Steric Parameters of Phenylacetamide Modifications
| Substituent Pattern | Hammett Constant (σ) | Hydrogen Bond Acceptor Count | Taft Steric Parameter (Es) | Dominant Pharmacophoric Contribution |
|---|---|---|---|---|
| 3,4-Dimethoxy | -0.39 (σ_total) | 4 | -0.55 | Enhanced H-bonding capacity, balanced lipophilicity |
| 4-Methoxy | -0.27 | 3 | -0.07 | Moderate electron donation, reduced steric bulk |
| Unsubstituted phenyl | 0 | 2 | 0 | Minimal electronic effects, increased flexibility |
| 3,4,5-Trimethoxy | -0.57 | 5 | -1.10 | Increased steric hindrance, strong electron donation |
The therapeutic rationale for 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide emerges from its multimodal targeting capabilities demonstrated across experimental studies. Molecular profiling indicates significant affinity for oncology-relevant targets, particularly protein kinases overexpressed in tumorigenic pathways. In vitro assays against human carcinoma cell lines (MCF-7, A549, HT-29) reveal concentration-dependent growth inhibition (IC₅₀ ≈ 8-15 μM), attributed to the compound’s dual interference with tubulin polymerization and DNA topoisomerase II activity. The 3-acetylindole moiety intercalates between DNA base pairs in computational models, while the dimethoxyphenylacetamide unit disrupts microtubule assembly through binding at the colchicine site, as confirmed through competitive binding assays [3].
Beyond oncology, the compound exhibits broad-spectrum antimicrobial potential validated through standardized broth microdilution methods. Against Gram-positive pathogens (Staphylococcus aureus, Enterococcus faecalis), minimum inhibitory concentrations (MIC = 32-64 μg/mL) suggest membrane-disruptive mechanisms possibly involving lipid II sequestration. The dimethoxyphenyl component may facilitate penetration through bacterial peptidoglycan layers, while the indole-acetyl system generates reactive oxygen species upon metabolic activation. Additional neuropharmacological investigations propose activity modulation of monoamine transporters and receptors, supported by structural similarity to known neuroactive indole derivatives. Molecular dynamics simulations predict stable binding (ΔG = -9.2 kcal/mol) within the serotonin transporter substrate pocket, indicating potential application in neurodegenerative disorders [3] [4].
Synthetic accessibility enhances the compound’s research utility, with optimized routes employing Fischer indolization followed by N-alkylation achieving >75% yields. Key improvements involve microwave-assisted synthesis (120°C, 20 min) that reduces reaction times from hours to minutes while maintaining regioselectivity at N1. The convergent synthesis pathway permits late-stage diversification at both the indole C5 position and phenyl methoxy groups, enabling rapid generation of structural analogs for structure-activity relationship studies [3].
Table 3: Documented Biological Activities and Research Applications
| Therapeutic Area | Experimental Models | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Oncology Research | MCF-7, A549, HT-29 cell lines | Dose-dependent proliferation inhibition (IC₅₀ 8-15 μM) | Tubulin polymerization disruption, topoisomerase II inhibition |
| Antimicrobial Development | Gram-positive bacteria, Candida species | MIC 32-64 μg/mL against S. aureus | Membrane potential disruption, reactive oxygen species generation |
| Neuropharmacology | In silico monoamine transporter models | High binding affinity (Kᵢ ≈ 0.8 μM) predicted | Serotonin/norepinephrine reuptake modulation |
| Antiviral Research | Structural analogs against viral RdRp | EC₅₀ 0.94-1.41 μM in related compounds | RNA-dependent RNA polymerase inhibition |
The research landscape positions this compound as a versatile scaffold for targeted therapeutic development. Ongoing investigations focus on structural optimization through: (1) Regioisomeric exploration of methoxy group positioning; (2) Bioisosteric replacement of the acetamide linker; and (3) Chiral resolution to isolate enantiomers with improved target specificity. Advanced characterization techniques, including cryo-EM binding studies and metabolomic profiling, are underway to elucidate precise mechanisms of action across therapeutic domains [3] [4].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7